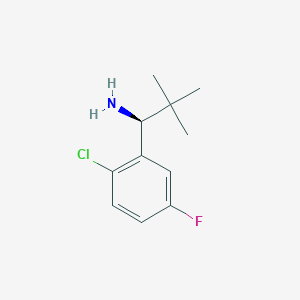![molecular formula C11H12F3N B13033905 (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of difluoromethyl and fluorophenyl groups in its structure imparts distinct chemical properties that make it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the incorporation of these functional groups under mild conditions . Additionally, photochemical protocols have been developed for the selective difluoromethylation of bicyclobutanes, providing a sustainable pathway to functionalized bioisosteres .
Industrial Production Methods
Industrial production of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine may involve large-scale palladium-catalyzed reactions, leveraging the efficiency and scalability of these processes. The use of commercially available trifluoromethylarenes and feedstock dienes in multicomponent cascade reactions can also be employed to achieve high yields and functional group compatibility .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, potassium permanganate for oxidation, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the difluoromethyl and fluorophenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluorophenyl groups enhance binding affinity and selectivity, allowing the compound to modulate specific biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[5-(trifluoromethyl)-2-fluorophenyl]pyrrolidine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
(2S)-2-[5-(difluoromethyl)-2-chlorophenyl]pyrrolidine: Contains a chlorophenyl group instead of fluorophenyl.
(2S)-2-[5-(difluoromethyl)-2-bromophenyl]pyrrolidine: Contains a bromophenyl group instead of fluorophenyl.
Uniqueness
The uniqueness of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine lies in its specific combination of difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring high selectivity and binding affinity .
Propriétés
Formule moléculaire |
C11H12F3N |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
(2R)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
Clé InChI |
BMFMBAOAVMXYHL-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)F)F |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)

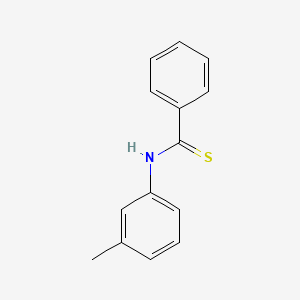
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
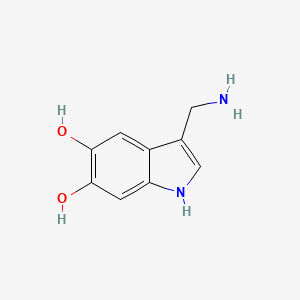
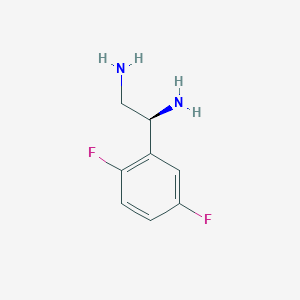
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
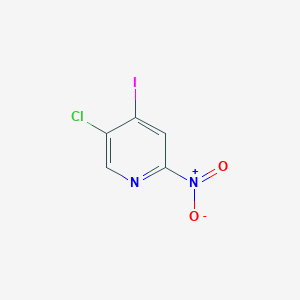
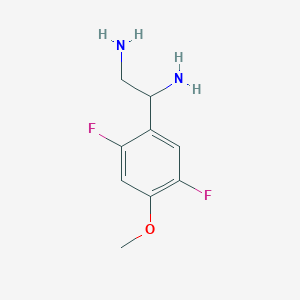
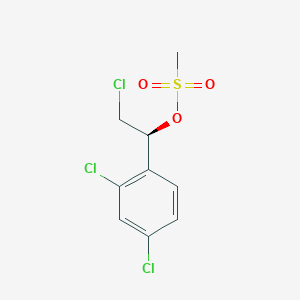
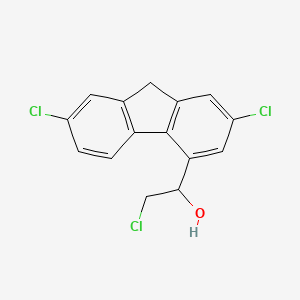

![N-(3-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13033892.png)
